molecular formula C9H16N2O B1467157 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol CAS No. 1564794-29-1

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Cat. No.: B1467157
CAS No.: 1564794-29-1
M. Wt: 168.24 g/mol
InChI Key: DMLIZPXTNHHEDL-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS 1564794-29-1) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It is part of the pyrazole class of heterocyclic compounds, which are characterized by a five-membered ring structure with two adjacent nitrogen atoms. Pyrazole derivatives are versatile scaffolds in scientific research and have garnered significant attention due to their broad utility in fields such as material science, coordination chemistry, and particularly in medicinal chemistry as privileged structures for drug discovery . The tert-butyl and ethyl substituents on the pyrazole core influence the compound's steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules. While the specific biological activity of this compound is a subject of ongoing research, related pyrazole-based compounds have demonstrated potent and selective activity against biological targets. For instance, structurally similar acylated 1H-pyrazol-5-amines have been identified as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, showing potential as novel antithrombotic agents . Furthermore, pyrazole cores are frequently functionalized with groups like sulfonamide to develop hybrids with promising pharmacological properties, including anticancer activity . As a building block, this compound can be used to explore new chemical space and develop novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. The product is typically stored in a cool, dark place and kept in a dry environment .

Properties

IUPAC Name

5-tert-butyl-2-ethyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-5-11-8(12)6-7(10-11)9(2,3)4/h6,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLIZPXTNHHEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of 5-Azidopyrazoles with Alkynes

One method involves preparing 1-(3-tert-butyl-1H-pyrazol-5-yl)-1,2,3-triazoles via cycloaddition of 5-azidopyrazoles with methyl prop-2-ynoate under reflux in toluene at 110 °C for 3 hours under nitrogen atmosphere. This reaction yields regioisomeric triazoles which can be isolated by precipitation and recrystallization from ethyl acetate with yields around 79-86%.

Key points:

  • The azide intermediate is prepared by diazotization and azide substitution of amino-pyrazoles.
  • Mild reaction conditions are necessary to prevent thermal degradation of azides.
  • The triazole intermediates can be further transformed by pyrolysis to yield pyrazol derivatives.

Hydrazine Hydrate-Mediated Pyrazole Formation

Another approach uses hydrazine hydrate to react with appropriate keto precursors in absolute ethanol under reflux for 2 hours, producing 3-tert-butyl-4,5-dihydro-1H-pyrazoles with high yields (~90%). Subsequent functionalization steps such as chloroacetylation can be performed in chloroform at room temperature to modify the pyrazole ring further.

Key points:

  • Hydrazine hydrate is a key reagent for ring formation.
  • Reaction conditions: reflux in ethanol, 2 hours.
  • Post-synthesis modifications are feasible under mild conditions.

Acid-Catalyzed Reaction with Methyl Hydrazine in Aqueous Media

A patented method describes the preparation of pyrazol-5-ol derivatives by reacting a precursor compound (formula 3) with methyl hydrazine in the presence of an acid catalyst such as sulfuric acid, acetic acid, trifluoroacetic acid, or others. The reaction is conducted in aqueous or ethanol media without additional solvents, at temperatures ranging from 50 to 140 °C. The molar ratio of methyl hydrazine is carefully controlled (0.9 to 1.5 equivalents) to optimize yield and minimize toxic residuals.

Key features:

  • Acid catalyst amount: 0.001 to 0.25 equivalents relative to precursor.
  • Reaction time for methyl hydrazine addition: 10 minutes to 6 hours, preferably 20-180 minutes.
  • Product crystallizes as large platelet-like crystals, facilitating filtration and washing.
  • High selectivity for the desired isomer, with improved yield (~86.5%) and purity.
  • The method avoids excess use of acetic acid, reducing costs and environmental impact.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Selectivity/Notes Advantages References
Cycloaddition of 5-azidopyrazoles 5-azidopyrazole + methyl prop-2-ynoate, reflux in toluene, 110 °C, 3 h 79-86 Mixture of regioisomers (5:1 ratio) Mild conditions, good yield
Hydrazine hydrate ring formation Hydrazine hydrate + keto precursor, reflux in ethanol, 2 h ~90 High purity, possible further functionalization Simple, high yield
Acid-catalyzed methyl hydrazine reaction Precursor + methyl hydrazine + acid catalyst, 50-140 °C, aqueous/ethanol ~86.5 High selectivity (96:4 isomer ratio), large crystals Cost-effective, environmentally friendly, easy filtration

Research Findings and Analysis

  • The cycloaddition method provides a robust route for synthesizing triazole intermediates that can be converted to pyrazol derivatives but may require regioisomer separation.
  • Hydrazine hydrate-mediated synthesis is efficient for direct pyrazole ring formation with high yield and purity, suitable for further chemical modifications.
  • The acid-catalyzed methyl hydrazine method offers improved selectivity and crystal morphology, which enhances downstream processing and reduces toxic waste. The precise control of reagent ratios and reaction conditions is critical for optimizing the process.
  • The choice of acid catalyst influences reaction kinetics and product crystallization, with sulfuric acid and trifluoroacetic acid being effective.
  • The use of aqueous or ethanol media without additional solvents aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its bioactive properties. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antipyretic activities. In particular, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol has been investigated for its inhibitory effects on various enzymes linked to disease processes:

  • Enzyme Inhibition : Some studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief.
  • Anticancer Activity : There is emerging evidence that compounds with a pyrazole core can exhibit anticancer properties by inhibiting tumor cell proliferation. For example, certain pyrazole derivatives have shown activity against breast cancer cell lines in vitro .

Agricultural Chemistry

In agricultural applications, derivatives of pyrazoles are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides is under investigation due to their selective toxicity towards certain plant species or pathogens while being safe for others . This selectivity can be crucial for developing sustainable agricultural practices.

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science:

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes can exhibit interesting electronic properties and may be useful in catalysis or as functional materials in electronic devices .

Polymer Chemistry

Research is also being conducted into the use of pyrazole derivatives as additives in polymer formulations. Their unique structural features may enhance the thermal stability or mechanical properties of polymers, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the tert-butyl and ethyl groups can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Functional Groups

Target Compound :
  • Substituents :
    • Position 1: Ethyl
    • Position 3: tert-Butyl
    • Position 5: Hydroxyl
  • Key Features: Hydroxyl group enables hydrogen bonding (donor/acceptor). Ethyl and tert-butyl groups contribute to lipophilicity and steric hindrance.
Analog 1 : [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone (SI112)
  • Substituents: Position 5: 4-Methoxyphenyl Position 3: tert-Butyl (on benzoyl group) Additional group: Amino at position 3 of pyrazole.
  • Comparison: The amino group replaces the hydroxyl, altering hydrogen-bonding capacity and basicity.
  • Synthesis : Uses HBTU/DIPEA coupling, indicating compatibility with peptide-like bond formation.
Analog 2 : 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • Substituents :
    • Position 1: Methyl
    • Position 5: 4-Methoxybenzylamine
  • Comparison :
    • Methyl group reduces steric bulk compared to ethyl.
    • Methoxybenzylamine introduces a secondary amine, increasing solubility in polar solvents.
Analog 3 : 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol
  • Substituents: Position 1: Trifluoroethyl Position 4: Phenoxy
  • Comparison: Trifluoroethyl group increases electronegativity and metabolic stability.
Analog 4 : 5-[3-(tert-butyl)-1H-pyrazol-5-yl]-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 879462-04-1)
  • Substituents :
    • Position 5: Triazole-thiol moiety.
  • Comparison :
    • Thiol group replaces hydroxyl, enabling disulfide bond formation and metal chelation.
    • Triazole ring introduces additional hydrogen-bonding sites.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Hydrogen Bonding Capacity
Target Compound 198.3 g/mol Hydroxyl, tert-butyl Moderate (polar solvents) High (OH donor)
SI112 ~400 g/mol Amino, methoxy Low (lipophilic) Moderate (NH₂ donor)
Analog 2 ~300 g/mol Methoxybenzylamine High (polar solvents) Moderate (NH donor)
Analog 3 ~290 g/mol Trifluoroethyl, phenoxy Low (lipophilic) High (OH donor)
CAS 879462-04-1 367.4 g/mol Thiol, triazole Low (non-polar) High (SH, triazole donors)

Biological Activity

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Research indicates that this compound interacts with various biological pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : Studies have shown that this pyrazole derivative can inhibit pro-inflammatory cytokines such as TNFα and IL-6, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Properties

This compound has demonstrated moderate antimicrobial activity against a range of pathogens. In vitro studies revealed minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted the compound's ability to induce apoptosis in cancer cell lines. For example, it has been shown to inhibit cell proliferation in human chondrosarcoma cells with IC50 values in the nanomolar range . These findings suggest that this compound could be a promising candidate for cancer therapy.

Study 1: Anti-inflammatory Activity

In a controlled study, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that it inhibited bacterial growth with an MIC of approximately 250 μg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntioxidantVarious cell linesSignificant reduction in ROS levels
Anti-inflammatoryLPS-stimulated macrophagesDecreased TNFα and IL-6 production
AntimicrobialStaphylococcus aureusMIC = 250 μg/mL
AnticancerHuman chondrosarcoma cellsIC50 = nanomolar range

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The compound can be synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, using ethyl chloroformate as an activating agent under reflux conditions in ethanol improves yield . Optimization includes controlling reaction temperature (e.g., −78°C for lithiation steps ) and using catalysts like NaCNBH₃ for selective reductions . Side reactions, such as over-alkylation, are mitigated by stoichiometric control and stepwise purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be applied to confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze δ values for tert-butyl (1.2–1.4 ppm) and ethyl (1.3–1.5 ppm for CH₃, 4.0–4.2 ppm for CH₂) groups. Pyrazole ring protons appear at 6.0–7.0 ppm .
  • X-ray crystallography : Use SHELX programs for structure refinement. Hydrogen-bonding networks (e.g., O–H···N interactions) aid in resolving disorder in crystal lattices . For example, Bernstein’s graph-set analysis helps interpret hydrogen-bond motifs .

Q. What are the key physicochemical properties (solubility, pKa, thermal stability) of this compound, and how are they experimentally determined?

  • Methodology :

  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) via gravimetric analysis.
  • pKa : Use potentiometric titration in aqueous-organic mixtures (e.g., water:MeOH 4:1) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s supramolecular assembly and stability?

  • Methodology : Employ Etter’s graph-set theory to classify hydrogen bonds (e.g., R₂²(8) motifs). Single-crystal X-ray data analyzed via SHELXL reveal intermolecular O–H···N bonds between pyrazole rings, stabilizing layered structures . Computational tools like CrystalExplorer further quantify interaction energies .

Q. What computational methods (DFT, MD simulations) are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodology :

  • DFT : Calculate HOMO-LUMO gaps using B3LYP/6-311+G(d,p) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, ethanol) to model aggregation behavior .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

  • Methodology : Use directing groups (e.g., tert-butyl) to favor substitution at the 5-position. For example, electrophilic aromatic substitution with bromine in acetic acid selectively targets the electron-rich C5 position . Microwave-assisted synthesis reduces reaction times and improves regiocontrol .

Q. What strategies resolve contradictions in biological activity data (e.g., anticonvulsant vs. cytotoxic effects) observed in related pyrazole derivatives?

  • Methodology : Perform dose-response assays (e.g., MTT tests) to differentiate therapeutic vs. toxic thresholds . Structure-activity relationship (SAR) studies correlate substituent effects (e.g., tert-butyl vs. phenyl groups) with activity . Meta-analyses of published data identify confounding factors like solvent choice or assay protocols .

Q. How is the compound’s potential as a ligand in coordination chemistry evaluated, particularly for transition-metal complexes?

  • Methodology : Synthesize complexes with Cu(II) or Fe(III) salts and characterize via UV-Vis (d-d transitions) and EPR spectroscopy. Single-crystal studies reveal binding modes (e.g., N,O-chelation) . Stability constants are determined via pH-metric titrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
Reactant of Route 2
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

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